Tanshinol B

描述

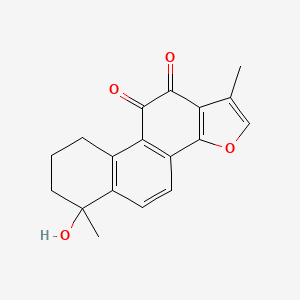

Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKHBLVECIWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914288 | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96839-29-1 | |

| Record name | Przewaquinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating and Purifying Tanshinol B from Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating and purifying Tanshinol B, a bioactive compound from the roots of Salvia miltiorrhiza (Danshen). While the lipophilic tanshinones from this plant are extensively studied, this compound, a more polar constituent, requires specific approaches for its effective extraction and purification. This document outlines a comprehensive, albeit generalized, protocol based on available scientific literature and established phytochemical techniques, alongside relevant quantitative data for related compounds to provide a comparative context.

Introduction to this compound

This compound is a naturally occurring quinone derivative found in Salvia miltiorrhiza. It is recognized as a bioactive component that can be isolated from the 50% ethanol extract of the plant's roots and rhizomes[1]. Its chemical structure suggests a higher polarity compared to the more commonly researched tanshinones like tanshinone I and tanshinone IIA. This difference in polarity is a critical factor in developing effective isolation and purification strategies.

Experimental Protocols

Due to a lack of specific published protocols for the preparative isolation of this compound, the following is a generalized methodology constructed from information on the separation of polar compounds from Salvia miltiorrhiza and standard phytochemical practices.

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered roots of Salvia miltiorrhiza.

Protocol: Ethanolic Extraction

-

Preparation of Plant Material: The dried roots of Salvia miltiorrhiza are ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Selection: A 50% aqueous ethanol solution is used as the extraction solvent, as this has been reported to be effective for extracting this compound[1].

-

Extraction Process:

-

The powdered plant material is macerated in the 50% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

-

The mixture is subjected to ultrasonic-assisted extraction (UAE) at a frequency of 40 kHz and a power of 250 W for 30 minutes at room temperature. This process is repeated three times.

-

Alternatively, reflux extraction can be performed at 60°C for 2 hours, repeated three times.

-

-

Filtration and Concentration:

-

The resulting extracts are combined and filtered through gauze and then filter paper to remove solid plant debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Purification

The crude extract, containing a complex mixture of compounds, is then subjected to chromatographic techniques for the purification of this compound.

Protocol: Multi-Step Column Chromatography

-

Initial Fractionation (Macroporous Resin Column Chromatography):

-

Stationary Phase: AB-8 macroporous resin.

-

Sample Loading: The crude extract is dissolved in deionized water and loaded onto the pre-equilibrated resin column.

-

Elution: The column is washed with deionized water to remove highly polar impurities such as sugars and salts. Subsequently, a stepwise gradient of ethanol in water (e.g., 20%, 50%, 70%, 95%) is used to elute fractions with increasing polarity. The fraction eluted with 50% ethanol is expected to be enriched with this compound.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Fine Purification (Silica Gel Column Chromatography):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Sample Loading: The enriched fraction from the macroporous resin chromatography is concentrated and mixed with a small amount of silica gel to create a dry powder, which is then loaded onto the top of the silica gel column.

-

Mobile Phase: A gradient elution system of chloroform-methanol or ethyl acetate-methanol is employed. The gradient is started with a low polarity mixture (e.g., 100:1 chloroform:methanol) and gradually increased in polarity (e.g., to 10:1 chloroform:methanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Those showing a prominent spot corresponding to a this compound standard are combined.

-

-

Final Polishing (Preparative HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. The gradient program is optimized to achieve baseline separation of this compound from remaining impurities.

-

Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectrophotometry of a preliminary sample).

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Final Product: The collected fraction is concentrated under reduced pressure and then lyophilized to obtain purified this compound.

-

Quantitative Data

Table 1: Extraction Yield of Total Tanshinones using Different Methods

| Extraction Method | Solvent | Yield of Total Tanshinones (%) | Reference |

| Reflux Extraction | Ethyl Acetate | Not specified, but used for preparative isolation | [2] |

| Ultrasonic-Assisted Extraction | 70% Ethanol | Optimized for tanshinone IIA, specific total yield not provided | [3] |

| Supercritical Fluid Extraction | CO2 with Ethanol modifier | Optimized for various tanshinones, specific total yield not provided |

Table 2: Purity of Tanshinones after High-Speed Counter-Current Chromatography (HSCCC)

| Compound | Purity (%) | Reference |

| Dihydrotanshinone I | 97.6 | [2] |

| Cryptotanshinone | 99.0 | [2] |

| Tanshinone I | 99.1 | [2] |

| Tanshinone IIA | 99.3 | [2] |

| Miltirone | 98.7 | [2] |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Tanshinol B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinol B is a bioactive diterpenoid quinone found in select medicinal plants, most notably within the genus Salvia. As a member of the tanshinone family of compounds, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, an exploration of its biosynthetic pathway within the broader context of tanshinone biosynthesis, and detailed experimental methodologies for its study. While the complete biosynthetic pathway specific to this compound is yet to be fully elucidated, this document synthesizes the current understanding of the enzymatic steps leading to the formation of its precursors and related compounds. Quantitative data on related tanshinones are provided to offer a comparative context.

Natural Sources of this compound

This compound is a naturally occurring compound primarily isolated from the roots and rhizomes of various Salvia species, which are part of the Lamiaceae family. The most prominent and well-documented source is:

-

Salvia miltiorrhiza Bunge (Danshen): This perennial herb is a cornerstone of traditional Chinese medicine, and its dried roots are the primary source from which a plethora of tanshinones, including this compound, have been identified[1][2][3]. The plant is cultivated extensively in China and other parts of East Asia[4].

Other Salvia species have also been reported to contain related tanshinones and may be potential, though less characterized, sources of this compound:

-

Salvia przewalskii Maxim.: this compound has been isolated from the 50% ethanol extract of the roots and rhizomes of this species[2].

-

Salvia subgenus Glutinaria: This subgenus, which includes S. miltiorrhiza, is known for producing tanshinone derivatives, suggesting that other species within this group could also be sources[5].

One source also lists Calea platylepis , a member of the Compositae family, as a plant containing this compound, indicating its potential presence outside the Salvia genus[2].

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration and yield of this compound from its natural sources. Most quantitative analyses of Salvia miltiorrhiza have focused on the more abundant tanshinones such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone. The table below presents a summary of quantitative data for these related compounds to provide a comparative context for researchers.

| Compound | Plant Species | Plant Part | Concentration/Yield | Extraction Method | Reference |

| Tanshinone I | Salvia miltiorrhiza | Root | 16.2 mg from 400 mg extract | High-Speed Counter-Current Chromatography | [6] |

| Tanshinone IIA | Salvia miltiorrhiza | Root | 68.8 mg from 400 mg extract | High-Speed Counter-Current Chromatography | [6] |

| Cryptotanshinone | Salvia miltiorrhiza | Root | 26.3 mg from 400 mg extract | High-Speed Counter-Current Chromatography | [6] |

| Tanshinone IIA | Salvia trijuga | Root | 0.685% | High-Performance Liquid Chromatography | [5] |

| Cryptotanshinone | Salvia przewalskii | Root | 0.203% | High-Performance Liquid Chromatography | [5] |

| Tanshinone IIA | Salvia miltiorrhiza | Root Extract | 10.55 ± 0.21% | Adsorptive Macroporous Resins | [7] |

| Cryptotanshinone | Salvia miltiorrhiza | Root Extract | 5.78 ± 0.64% | Adsorptive Macroporous Resins | [7] |

Biosynthesis of this compound

The biosynthesis of this compound is an intricate process that is part of the larger tanshinone biosynthetic pathway. While the final enzymatic step leading to this compound has not been definitively characterized, the pathway leading to its core diterpenoid structure is well-established. The biosynthesis can be broadly divided into three stages: the formation of the universal diterpenoid precursor, the construction of the abietane skeleton, and the subsequent oxidative modifications.

Stage 1: Formation of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis of all diterpenoids, including this compound, begins with the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two independent pathways:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with acetyl-CoA.

-

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. The MEP pathway is considered the primary source of precursors for diterpenoid biosynthesis in plants[4][8].

IPP and DMAPP are then sequentially condensed to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP).

Stage 2: Construction of the Abietane Skeleton

The linear GGPP molecule is then cyclized in a two-step process to form the tricyclic abietane diterpene skeleton, which is the core structure of tanshinones.

-

Copalyl Diphosphate Synthase (CPS): The enzyme SmCPS catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP), a bicyclic intermediate[9].

-

Kaurene Synthase-Like (KSL): The enzyme SmKSL then catalyzes a second cyclization of (+)-CPP to form the tricyclic olefin, miltiradiene[9]. Miltiradiene is the committed precursor for the biosynthesis of tanshinones.

Stage 3: Oxidative Modifications and Formation of this compound

The final stage in the biosynthesis of tanshinones involves a series of oxidative modifications of the miltiradiene skeleton, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the vast structural diversity observed in the tanshinone family.

-

Aromatization and Hydroxylation: The first oxidative step is the conversion of miltiradiene to the aromatic intermediate, ferruginol. This reaction is catalyzed by the cytochrome P450 enzyme CYP76AH1 [10].

-

Further Oxidations: Subsequent hydroxylations and other modifications are carried out by a suite of promiscuous CYPs, including CYP76AH3 and CYP76AK1 , which can act on various intermediates to produce a range of tanshinone structures[1][4].

The specific enzyme that catalyzes the final hydroxylation step to produce this compound has not yet been definitively identified in the scientific literature. However, based on the known functions of CYPs in the tanshinone pathway, it is highly probable that a specific cytochrome P450 enzyme is responsible for introducing the hydroxyl group at the C-1 position of a tanshinone precursor to yield this compound.

Experimental Protocols

Extraction of Tanshinones from Salvia miltiorrhiza

The following is a general protocol for the extraction of the lipophilic tanshinone fraction, which includes this compound, from the dried roots of Salvia miltiorrhiza.

Materials:

-

Dried roots of Salvia miltiorrhiza

-

Grinder or mill

-

Ethanol (95%) or Ethyl Acetate

-

Reflux apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Protocol:

-

Sample Preparation: Grind the dried roots of Salvia miltiorrhiza into a fine powder.

-

Extraction:

-

Reflux Extraction: Place the powdered root material in a round-bottom flask and add ethanol or ethyl acetate (e.g., 1:10 w/v). Reflux the mixture for 2-3 hours.

-

Ultrasonic-Assisted Extraction: Suspend the powdered root material in ethanol or ethyl acetate in a beaker and place it in an ultrasonic bath for 30-60 minutes.

-

-

Filtration: Filter the extract through filter paper to remove the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract rich in tanshinones.

-

Further Purification: The crude extract can be further purified using techniques such as silica gel column chromatography or high-speed counter-current chromatography (HSCCC) to isolate individual tanshinones, including this compound[3][6].

Quantification of Tanshinones by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the analysis of tanshinones. This method can be adapted for the quantification of this compound with appropriate validation.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical gradient might be:

-

0-10 min: 20-40% Acetonitrile

-

10-30 min: 40-80% Acetonitrile

-

30-35 min: 80-20% Acetonitrile

-

35-40 min: 20% Acetonitrile (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Tanshinones are typically detected in the range of 250-280 nm. A DAD allows for the simultaneous monitoring of multiple wavelengths.

-

Injection Volume: 10-20 µL

Protocol:

-

Standard Preparation: Prepare a stock solution of a this compound analytical standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the crude or purified extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.

Structural Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Use techniques like ESI-QTOF-MS to determine the accurate mass of the molecule, which allows for the calculation of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of this compound to obtain a characteristic fragmentation pattern. This pattern provides information about the different structural motifs within the molecule and can be used for identification and structural elucidation[12][13][14].

Experimental Workflows

Workflow for Identification of Biosynthetic Genes

The following workflow outlines a general approach for identifying candidate genes involved in the biosynthesis of a specific tanshinone, such as this compound, in Salvia miltiorrhiza.

Conclusion

This compound is a bioactive natural product with its primary source being the traditional medicinal plant Salvia miltiorrhiza. While its biosynthetic pathway is embedded within the well-studied tanshinone biosynthetic network, the specific enzymatic steps leading to its formation are yet to be fully elucidated. The promiscuity of cytochrome P450 enzymes in the later stages of the pathway suggests a complex network of reactions that give rise to the diverse array of tanshinone structures. The lack of quantitative data and detailed, publicly available experimental protocols specifically for this compound highlights an area ripe for future research. The methodologies and workflows presented in this guide provide a solid foundation for researchers to further investigate the natural production and biosynthesis of this intriguing compound, which may pave the way for its potential applications in drug development.

References

- 1. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 4. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 8. mdpi.com [mdpi.com]

- 9. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacological Properties of Tanshinol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinol B, also known as Danshensu (DSS), is a water-soluble phenolic acid compound extracted from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1] It is recognized as one of the most important water-soluble bioactive components of Danshen and is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] Structurally, this compound is (+)-β-(3,4-dihydroxyphenyl) lactic acid and is known for its pleiotropic activities, such as protecting vascular endothelial cells and the myocardium from injury.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Pharmacological Activities

This compound exhibits a wide range of pharmacological effects, primarily centered around its antioxidant and cell-protective properties. These activities have been demonstrated in various in vitro and in vivo models, suggesting its therapeutic potential for a variety of conditions, particularly cardiovascular diseases.

Antioxidant and Vasorelaxant Effects

This compound is a potent antioxidant.[3] Its antioxidant effects have been shown to be linearly correlated with its vasorelaxation effects.[3] Studies have identified this compound as a key marker for the quality control of Danshen water-extracts in terms of their antioxidant and vasodilation properties.[3]

Cardioprotective Effects

This compound has demonstrated significant cardioprotective effects. It can protect the myocardium from ischemia/reperfusion injury.[2] A derivative of this compound, ADTM, was found to be approximately 10 times more effective than this compound itself against tert-butylhydroperoxide (t-BHP)-induced cell injury in H9c2 cardiomyoblast cells.[4] In a rat model of myocardial ischemia, ADTM treatment significantly reduced the infarct size.[4]

Anti-cancer Properties

Sodium Danshensu, the salt form of this compound, has been shown to inhibit the progression of lung cancer.[5] It suppresses the viability, migration, and invasion of lung cancer cells and promotes apoptosis in a dose-dependent manner, while showing no cytotoxic effects on normal lung cells.[5]

Neuroprotective Effects

Sodium Danshensu has also been investigated for its neuroprotective properties. In a rat model of cerebral ischemia/reperfusion injury, treatment with Sodium Danshensu improved neurological deficits, increased survival rates, and reduced infarct volume.[6] The underlying mechanism is believed to be the inhibition of apoptosis through the activation of the PI3K/Akt signaling pathway.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the pharmacological effects of this compound.

| Assay | Cell Line/Model | Parameter | Value | Reference |

| Antiviral Activity | ACE2-overexpressed HEK-293T cells | IC50 (SARS-CoV-2 S protein-pseudo-typed virus entry) | 0.31 μM | [7] |

| Antiviral Activity | Vero-E6 cells | IC50 (SARS-CoV-2 S protein-pseudo-typed virus entry) | 4.97 μM | [7] |

| Antiviral Activity | - | EC50 (SARS-CoV-2) | 0.97 μM | [7] |

| Antioxidant Activity | DPPH radical scavenging | IC50 | 10 μg/mL | [8] |

Table 1: IC50 and EC50 Values for this compound

| Cell Line | Treatment | Protein | Effect | Fold Change/Percentage | Reference |

| A549 and NCI-H1299 (Lung Cancer) | Sodium Danshensu (25, 50, 100 μM) | PCNA, MMP9, Bcl-2 | Decreased expression | Dose-dependent decrease | [5] |

| A549 and NCI-H1299 (Lung Cancer) | Sodium Danshensu (25, 50, 100 μM) | Bax | Increased expression | Dose-dependent increase | [5] |

| Rat model of cerebral I/R injury | Sodium Danshensu (30, 60 mg/kg) | p-Akt, p-GSK-3β | Increased expression | Dose-dependent increase | [6] |

| Rat model of cerebral I/R injury | Sodium Danshensu (30, 60 mg/kg) | Bcl-2/Bax ratio | Increased ratio | Dose-dependent increase | [6] |

Table 2: Effects of this compound on Protein Expression

Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to activate this pathway, contributing to its neuroprotective and cardioprotective effects.[5][6] For instance, in lung cancer cells, Sodium Danshensu was found to inhibit the PI3K/Akt pathway, leading to suppressed malignant behaviors.[5] Conversely, in cerebral ischemia/reperfusion injury, it activates the PI3K/Akt pathway to inhibit apoptosis.[6]

Caption: PI3K/Akt signaling pathway modulated by this compound.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. This compound can activate the Nrf2/HO-1 signaling pathway, which contributes to its antioxidant and anti-inflammatory properties.[7][9]

Caption: Keap1-Nrf2 signaling pathway activated by this compound.

AMPAR-Akt/ERK-mTOR Signaling Pathway

Recent studies have suggested that this compound may exert rapid antidepressant-like effects by activating the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-Akt/ERK-mTOR signaling pathway and promoting the release of brain-derived neurotrophic factor (BDNF).[3][10]

Caption: AMPAR-Akt/ERK-mTOR pathway activated by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the cited experiments.

Cell Culture and Viability Assays

-

Cell Lines: A549, NCI-H1299 (human lung carcinoma), BEAS-2B (human bronchial epithelial), Detroit 551 (human normal fibroblast), B16 (melanoma).[1][5]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, α-MEM) supplemented with fetal bovine serum (FBS), glutamine, streptomycin, and penicillin, and maintained in a humidified incubator with 5% CO2 at 37°C.[1]

-

MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate at a density of 5 × 10³ cells/well.

-

After 24 hours of incubation, add different concentrations of this compound to the wells.

-

Incubate for an additional 24, 48, or 72 hours.

-

Add MTT solution (5 mg/ml) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[11]

-

Western Blot Analysis

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to remove cell debris.

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-PCNA, anti-MMP9, anti-Bcl-2, anti-Bax, anti-p-PI3K, anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL chemiluminescence detection kit.[12]

-

Animal Models

-

Zebrafish Model for Osteogenesis:

-

Expose zebrafish larvae (e.g., AB strain) to varying concentrations of this compound (e.g., 0.5 μM to 50 μM) from 3-days post-fertilization (dpf) to 9-dpf.[13]

-

To induce osteoporosis, co-treat with dexamethasone (Dex).[13]

-

Stain the larvae with Alizarin Red to visualize bone mineralization.

-

Quantify the area and integral optical density (IOD) of the stained head bone using imaging software.[13]

-

-

Mouse Model for Cardiotoxicity:

-

Use male KM mice, randomly divided into control and treatment groups.

-

Administer this compound (e.g., 50, 100 mg/kg/day, i.p.) for a specified period.

-

Induce cardiotoxicity with doxorubicin (DOX).

-

Collect heart tissues for histological analysis, Western blotting, and ELISA to measure inflammatory markers and oxidative stress.

-

Conclusion

This compound is a promising natural compound with a wide array of pharmacological properties, primarily driven by its potent antioxidant and cell-protective mechanisms. Its ability to modulate key signaling pathways such as PI3K/Akt and Keap1-Nrf2 underscores its therapeutic potential for cardiovascular diseases, cancer, and neurodegenerative disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human subjects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and preliminary cardioprotective effect evaluation of danshensu derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchhub.com [researchhub.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Tanshinol stimulates bone formation and attenuates dexamethasone-induced inhibition of osteogenesis in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Tanshinol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinol B, also known as Danshensu ((+)-β-(3,4-dihydroxyphenyl)lactic acid), is a prominent water-soluble phenolic acid isolated from the root of Salvia miltiorrhiza (Danshen). This traditional Chinese medicine has a long history of use in the treatment of cardiovascular and cerebrovascular diseases. Modern pharmacological research has unveiled a spectrum of biological activities for this compound, positioning it as a molecule of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, primarily centered around its antioxidant, anti-inflammatory, pro-angiogenic, and osteogenic properties. These activities are underpinned by its modulation of several key signaling pathways.

Angiogenesis

This compound and its derivatives have been shown to promote angiogenesis, the formation of new blood vessels from pre-existing ones. This activity is crucial for tissue repair and regeneration, particularly in the context of myocardial infarction and other ischemic diseases.

The pro-angiogenic effects of this compound are mediated, at least in part, through the activation of the Akt/MAPK signaling pathway . This leads to an increase in the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, as well as matrix metalloproteinase-9 (MMP-9), which is involved in extracellular matrix remodeling.[1]

A derivative of this compound, Tanshinol borneol ester (DBZ), has been demonstrated to promote multiple key steps of angiogenesis. Mechanistically, DBZ enhances the cellular levels of VEGF, VEGFR2, and MMP-9, and activates both the Akt and MAPK signaling pathways in endothelial cells. The angiogenic effects of DBZ were significantly attenuated by the selective inhibition of PI3K and MEK.[1]

Osteogenesis

This compound has demonstrated a protective effect against glucocorticoid-induced osteoporosis (GIO) by promoting bone formation and attenuating bone loss. This is particularly relevant for patients undergoing long-term glucocorticoid therapy.

The osteogenic activity of this compound is linked to its ability to counteract the negative effects of glucocorticoids on bone metabolism. It alleviates microcirculation disturbances in bone and attenuates the activation of the Thioredoxin Interacting Protein (TXNIP) signaling pathway. By inhibiting TXNIP, this compound reverses the downregulation of the Wnt and VEGF signaling pathways , which are crucial for osteoblast differentiation and function, as well as angiogenesis in bone tissue.

Anti-Cancer Activity

This compound has been investigated for its anti-tumor effects in various cancer models. It has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.

One of the key mechanisms underlying the anti-cancer activity of this compound is the inhibition of the PI3K/AKT signaling pathway . This pathway is often hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation. By downregulating the phosphorylation of PI3K and Akt, this compound can effectively suppress tumor growth and metastasis.

Anti-Inflammatory and Antioxidant Activities

This compound demonstrates potent anti-inflammatory and antioxidant properties. It can ameliorate post-ischemic myocarditis and protect vascular endothelial cells from damage induced by homocysteine. These effects are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways, such as the Notch signaling pathway. In psoriasis models, this compound has been shown to alleviate skin lesions by inhibiting the Notch signaling pathway and subsequent M1-type macrophage polarization.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.

Table 1: Effects of this compound on Osteogenesis in Dexamethasone-Treated Zebrafish Larvae

| Parameter | Treatment Group | Result | Reference |

| Bone Mineralization | Dexamethasone (10µM) | Significant decrease | [1][2] |

| Dex + this compound (1-50µM) | Dose-dependent increase | [1][2] | |

| runx2a mRNA expression | Dexamethasone (10µM) | Decreased | [1] |

| Dex + this compound (5µM) | Significantly increased vs. Dex | [1] | |

| alp mRNA expression | Dexamethasone (10µM) | Decreased | [1] |

| Dex + this compound (5µM) | Significantly increased vs. Dex | [1] | |

| osteocalcin mRNA expression | Dexamethasone (10µM) | Decreased | [1] |

| Dex + this compound (5µM) | Significantly increased vs. Dex | [1] | |

| sp7 mRNA expression | Dexamethasone (10µM) | Decreased | [1] |

| Dex + this compound (5µM) | Significantly increased vs. Dex | [1] |

Table 2: Pro-Angiogenic Effects of Tanshinol Borneol Ester (DBZ)

| Assay | Cell Type | Treatment | Observation | Reference |

| Proliferation | Human Endothelial Cells | DBZ | Biphasic modulation | [1] |

| Migration | Human Endothelial Cells | DBZ | Biphasic modulation | [1] |

| Tube Formation | Human Endothelial Cells | DBZ | Induced tube formation | [1] |

| Matrigel Neovascularization | C57BL/6 Mice | DBZ | Promoted neovascularization | [1] |

| Vascular Disruption | Zebrafish (PTK787 induced) | DBZ | Partially reversed disruption | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Complete endothelial cell growth medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed endothelial cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Transwell Migration Assay

Objective: To assess the effect of this compound on endothelial cell migration.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Endothelial cells

-

Serum-free endothelial cell basal medium

-

Complete endothelial cell growth medium (containing serum or chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Methanol or 4% paraformaldehyde for fixation

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Pre-coat the Transwell inserts with 0.1% gelatin and allow them to air dry in a sterile hood.

-

Starve endothelial cells in serum-free basal medium for 6-12 hours prior to the assay.

-

Trypsinize and resuspend the starved cells in serum-free basal medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 500 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add different concentrations of this compound to the upper chamber.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-6 hours.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15 minutes.

-

Stain the fixed cells with crystal violet solution for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Matrigel Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Matrigel Basement Membrane Matrix

-

Ice-cold 96-well plate

-

Ice-cold pipette tips

-

Endothelial cells

-

Endothelial cell basal medium

-

This compound stock solution

-

Microscope with a camera

Procedure:

-

Thaw the Matrigel on ice overnight at 4°C.

-

Pipette 50 µL of thawed Matrigel into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest endothelial cells and resuspend them in basal medium containing different concentrations of this compound at a density of 2 x 10⁴ cells/well.

-

Gently add 100 µL of the cell suspension to each Matrigel-coated well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-12 hours.

-

Monitor the formation of tube-like structures under a microscope at different time points.

-

Capture images of the tube network.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Western Blotting for Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of Akt.

Materials:

-

Endothelial cells

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt and anti-total-Akt)

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with Tween 20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Culture endothelial cells and treat them with various concentrations of this compound for the desired time.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

ELISA for VEGF Measurement

Objective: To quantify the concentration of VEGF in cell culture supernatants or tissue homogenates after treatment with this compound.

Materials:

-

VEGF ELISA kit

-

Cell culture supernatants or tissue homogenates from this compound-treated and control groups

-

Microplate reader

Procedure:

-

Follow the manufacturer's protocol provided with the VEGF ELISA kit.

-

Typically, the protocol involves adding standards and samples to a microplate pre-coated with a VEGF capture antibody.

-

After an incubation period, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.

-

The concentration of VEGF in the samples is determined by comparing their absorbance to a standard curve.

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential, particularly in the fields of cardiovascular disease, bone disorders, and oncology. Its mechanisms of action involve the modulation of key signaling pathways, including Akt/MAPK, TXNIP/Wnt/VEGF, and PI3K/AKT. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of this compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human populations.

References

An In-depth Technical Guide to the Therapeutic Targets and Pathways of Tanshinol B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Tanshinol B's potential therapeutic targets and associated signaling pathways. This compound, a derivative of Danshensu (Tanshinol), is a key water-soluble bioactive compound isolated from Salvia miltiorrhiza (Danshen). It has garnered significant attention for its therapeutic potential in a range of diseases, particularly cardiovascular disorders and cancer. This document synthesizes findings from preclinical studies to elucidate its mechanisms of action, offering valuable insights for further research and drug development.

Core Therapeutic Targets and Pharmacological Effects

This compound and its derivatives, such as Tanshinol borneol ester (DBZ), have been shown to exert a variety of pharmacological effects by modulating multiple molecular targets. These effects are primarily centered around angiogenesis, anti-inflammation, and anti-cancer activities.

Table 1: Summary of Key Therapeutic Targets and Pharmacological Effects of this compound and its Derivatives

| Compound | Therapeutic Area | Key Targets/Effects | Associated Pathways | Reference |

| This compound | Cardiovascular | Protects vascular endothelial cells, attenuates cardiac fibrosis, improves bone microcirculation. | Wnt, VEGF, TXNIP signaling | [1][2] |

| Cancer | Inhibits growth and colony formation of HCC cells, induces apoptosis, inhibits migration and invasion. | PI3K/Akt signaling | [3] | |

| Psoriasis | Alleviates skin lesions by inhibiting M1-type macrophage polarization. | Notch signaling | [4] | |

| Tanshinol borneol ester (DBZ) | Cardiovascular (Angina Pectoris) | Promotes angiogenesis (proliferation, migration, and tube formation of endothelial cells). | Akt, MAPK, VEGF signaling | [1][5] |

Signaling Pathways Modulated by this compound and its Derivatives

The therapeutic effects of this compound are underpinned by its ability to modulate several key signaling pathways. The following sections detail these pathways and provide visual representations of the molecular interactions.

Tanshinol borneol ester (DBZ), a synthetic derivative of Tanshinol, has demonstrated significant pro-angiogenic effects, which are crucial for treating conditions like myocardial infarction.[1][5] DBZ enhances the cellular levels of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, leading to the activation of downstream Akt and MAPK signaling pathways.[1][5]

In the context of hepatocellular carcinoma (HCC), this compound has been shown to inhibit tumor growth and metastasis by downregulating the PI3K/Akt signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

This compound has demonstrated a protective effect against glucocorticoid-induced osteoporosis (GIO) by modulating the TXNIP/Wnt/VEGF signaling cascade.[2] It attenuates the activation of the Thioredoxin Interacting Protein (TXNIP) signaling pathway, which in turn reverses the downregulation of the Wnt and VEGF pathways, thereby improving bone microcirculation and formation.[2]

Experimental Protocols

The following outlines the key experimental methodologies employed in the cited research to investigate the therapeutic targets and pathways of this compound and its derivatives.

-

Network Pharmacology: This computational approach was utilized to predict the molecular targets of Tanshinol borneol ester (DBZ).[1][5] High-confidence predicted targets were selected for mechanism of action analysis by investigating their enrichment in Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways.[1]

-

Cell Proliferation, Migration, and Tube Formation: The effects of DBZ isomers on human endothelial cells (including HUVEC, HCAEC, and HCMEC) were assessed.[1][5]

-

Proliferation: Assessed using methods like the Cell Counting Kit-8 (CCK-8) assay.

-

Migration: Evaluated through wound-healing assays.

-

Tube Formation: Examined by plating endothelial cells on Matrigel and quantifying the formation of tubular structures.[1] A 12-day co-culture model with human dermal fibroblasts was also used.[1][5]

-

-

Zebrafish Model: Transgenic Tg(vegfr2:GFP) zebrafish were used to observe the effects of DBZ on vascular development and its ability to reverse vascular disruption induced by inhibitors like PTK787.[1][5]

-

Mouse Matrigel Plug Model: C57BL/6 mice were used to assess Matrigel neovascularization in vivo following treatment with DBZ.[1][5]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the cellular levels of secreted proteins such as VEGF.[1][5]

-

Western Blotting: Employed to measure the expression and phosphorylation status of key proteins in the signaling pathways, including VEGFR2, MMP-9, Akt, and MAPK (ERK1/2).[1][2][5]

Quantitative Data Summary

While specific quantitative data such as IC50 values were not consistently reported across the abstracts, the following table summarizes the observed effects and concentrations where available.

Table 2: Summary of In Vitro Effects of Tanshinol Derivatives

| Compound | Cell Line(s) | Assay | Concentration Range | Observed Effect | Reference |

| Tanshinol borneol ester (DBZ) | HUVEC, HCAEC, HCMEC | Proliferation & Migration | Not specified | Biphasic modulation | [1][5] |

| HUVEC | Tube Formation | Not specified | Induced tube formation | [1][5] | |

| Tanshinol | HTR-8/SVneo | Proliferation, Migration, Invasion, Tube Formation | 1 to 30 µM | Dose-dependent promotion | [4] |

| Tanshinol | HepG2 | Growth & Colony Formation | Not specified | Inhibition | [3] |

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with multi-target therapeutic potential. The elucidated signaling pathways, particularly the PI3K/Akt, MAPK, and VEGF pathways, provide a solid foundation for understanding their mechanisms of action in cardiovascular disease and cancer. The pro-angiogenic properties of DBZ are particularly noteworthy, with ongoing clinical trials for stable angina pectoris.[1]

Future research should focus on:

-

Conducting detailed dose-response studies to establish precise IC50 and EC50 values for various biological effects.

-

Elucidating the upstream molecular interactions of this compound with its primary targets.

-

Expanding the investigation into other potential therapeutic areas based on its known anti-inflammatory and antioxidant properties.[6][7]

-

Further clinical trials to validate the preclinical findings and establish the safety and efficacy of this compound and its derivatives in human diseases.

References

- 1. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tanshinol Alleviates Microcirculation Disturbance and Impaired Bone Formation by Attenuating TXNIP Signaling in GIO Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of tanshinones, the natural products from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physicochemical Properties of Tanshinol B: A Technical Guide for Researchers

An In-depth Examination of Solubility and Stability for Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Tanshinol B, with a primary focus on its solubility and stability. Due to the limited availability of specific experimental data for this compound (CAS 189290-30-0), this document leverages data from structurally related and well-studied tanshinones, namely Tanshinone I, Tanshinone IIA, and Cryptotanshinone, to provide a representative understanding of its likely characteristics. This approach is intended to guide researchers, scientists, and drug development professionals in formulating hypotheses and designing experiments for this promising natural compound.

Introduction to this compound

This compound is a bioactive diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine for the treatment of cardiovascular diseases. Like other tanshinones, this compound is being investigated for a variety of pharmacological activities. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for the development of viable and effective pharmaceutical formulations.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. Tanshinones are characteristically lipophilic, exhibiting poor solubility in aqueous solutions, which presents a significant challenge in drug development.

Representative Solubility of Tanshinones

The following table summarizes the available quantitative and qualitative solubility data for major tanshinones in various solvents. This data can be used as a reference to estimate the solubility behavior of this compound.

| Compound | Solvent | Solubility | Reference |

| Tanshinone I | DMSO | ≥ 27.6 mg/mL | [1] |

| 2.5 mg/mL (Sonication recommended) | [2] | ||

| Water | < 1 mg/mL (insoluble or slightly soluble) | [2] | |

| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [2] | |

| Tanshinone IIA | Methanol | 5 mg/mL | [3] |

| Water | Poor | [4][5] | |

| Cryptotanshinone | DMSO | ≥ 5 mg/mL | [6][7] |

| 5 mg/mL (with ultrasonic and warming to 60°C) | [8] | ||

| Water | < 0.1 mg/mL (insoluble) | [8] | |

| 0.00976 mg/mL | [9] | ||

| Methanol | Very soluble | [9] | |

| Ethanol | Very soluble | [9] | |

| Chloroform | Very soluble | [9] | |

| Ether | Very soluble | [9] |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Degradation of the API can lead to loss of potency and the formation of potentially toxic byproducts.

Representative Stability of Tanshinones

Studies on Tanshinone IIA and Cryptotanshinone provide insights into the potential stability of this compound under various stress conditions.

| Compound | Condition | Stability | Key Findings | Reference |

| Tanshinone IIA | High Temperature & Light | Unstable | Prone to degradation. | [10] |

| Different pH values | Degradation follows pseudo-first-order kinetics. | Unstable in both acidic and alkaline conditions. | [10] | |

| Cryptotanshinone | pH > 11 | Structural modifications observed. | The tetrahydrofuran ring may collapse in strongly alkaline conditions. | [9] |

| pH < 2 | Prone to degradation. | [9] | ||

| Aqueous Solution | Concentration of all tested tanshinones decreased after 24 hours. | Instability in aqueous solutions is a key consideration. | ||

| DMSO | Dihydrotanshinone and Cryptotanshinone concentrations decreased rapidly. | Converted to Tanshinone I and Tanshinone IIA, respectively. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the physicochemical properties of a compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution preparation in kinetic solubility)

-

Temperature-controlled shaker

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed glass vial.

-

Equilibration: Place the vial in a temperature-controlled shaker set at a specific temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Stability Testing (Forced Degradation Studies)

Forced degradation studies are performed to identify the degradation pathways and products of a drug substance under stress conditions.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Hydrolytic Degradation:

-

Acidic: Treat the this compound solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Alkaline: Treat the this compound solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Neutral: Reflux the this compound solution in water.

-

-

Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 60°C).

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of remaining this compound and detect any degradation products.

Workflow for Forced Degradation Study:

Caption: General workflow for conducting forced degradation studies.

Signaling Pathways

Tanshinones have been shown to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a prominent target.

PI3K/Akt Signaling Pathway Inhibition by Tanshinones:

Caption: Tanshinones inhibit the PI3K/Akt signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, drawing upon representative data from related tanshinones due to the current scarcity of specific information. The poor aqueous solubility and potential instability under certain conditions are key challenges that must be addressed in the development of this compound as a therapeutic agent. The provided experimental protocols offer a starting point for researchers to systematically characterize this compound. Furthermore, the elucidation of its interaction with key signaling pathways, such as the PI3K/Akt pathway, will be crucial in understanding its mechanism of action and advancing its clinical potential. Further research is strongly encouraged to generate specific solubility and stability data for this compound to facilitate its journey from a promising natural product to a clinically effective drug.

References

- 1. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 2. ijbs.com [ijbs.com]

- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alameed.edu.iq [alameed.edu.iq]

- 5. Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.blrcl.org [journals.blrcl.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Quality Evaluation and Chemical Markers Screening of Salvia miltiorrhiza Bge. (Danshen) Based on HPLC Fingerprints and HPLC-MSn Coupled with Chemometrics [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to Tanshinol B: Properties, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tanshinol B, a bioactive compound with significant therapeutic potential. This document details its chemical properties, explores its mechanisms of action through various signaling pathways, and provides detailed experimental protocols for its study.

Core Data Presentation

| Property | Value | Reference |

| CAS Number | 189290-30-0 | [1][2][3][4] |

| Molecular Weight | 296.32 g/mol | [2][4] |

| Molecular Formula | C₁₈H₁₆O₄ | [2] |

Mechanism of Action: A Multi-Pathway Approach

This compound exerts its biological effects by modulating several key signaling pathways implicated in a range of physiological and pathological processes. Its therapeutic potential stems from its ability to influence pathways involved in cell growth, inflammation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the activation of this pathway. Studies have demonstrated that treatment with this compound leads to a decrease in the phosphorylation of both PI3K and Akt in hepatocellular carcinoma (HCC) cells.[1] This inhibition of the PI3K/Akt pathway contributes to the anti-tumor effects of this compound by suppressing cancer cell growth and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs a wide array of cellular processes, including proliferation, differentiation, and stress responses. Research indicates that this compound can modulate the MAPK pathway. For instance, in breast cancer cells, a derivative of Tanshinone (a related compound), has been shown to impact the AKT/p38 MAPK signaling pathway to suppress autophagy, thereby enhancing chemosensitivity.[5]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune and inflammatory responses. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Tanshinone IIA, a compound structurally related to this compound, has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in RAW 264.7 macrophage cells.[6] This inhibition is mediated through the suppression of the NIK-IKK and MAPK (ERK1/2, p38, JNK) pathways, highlighting the anti-inflammatory potential of compounds from this class.[6]

Experimental Protocols

The following are detailed methodologies for key experiments frequently used to investigate the biological activities of this compound.

Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to total and phosphorylated forms of PI3K, Akt, ERK1/2, p38)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

This compound (various concentrations for treatment)

-

Appropriate cell lines (e.g., HepG2 for HCC studies, breast cancer cell lines)

Procedure:

-

Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for a specified duration (e.g., 24 or 48 hours). Include an untreated control group.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using cell lysis buffer. Collect the lysates and determine the protein concentration using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's instructions (a common starting point is 1:1000).[5][7][8]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins can be quantified and normalized to the total protein levels.

Cell Migration and Invasion Assays (Transwell Assay)

This protocol is used to evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

Fixing solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

Procedure:

-

Cell Preparation: Culture the desired cancer cell line to sub-confluency. The day before the assay, starve the cells by incubating them in a serum-free medium.

-

Assay Setup:

-

For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Harvest the starved cells and resuspend them in a serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

In the lower chamber, add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell movement.

-

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for cell migration/invasion (typically 12-48 hours, depending on the cell line).

-

Staining and Quantification:

-

After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane using a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixing solution.

-

Stain the fixed cells with a crystal violet solution.

-

After washing and drying, the stained cells can be visualized and counted under a microscope. Alternatively, the dye can be eluted, and the absorbance can be measured to quantify the extent of migration/invasion.

-

Tube Formation Assay for Angiogenesis

This in vitro assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

-

Matrigel or a similar basement membrane matrix

-

Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Endothelial cell growth medium

-

This compound

-

96-well plates

Procedure:

-

Plate Coating: Thaw the Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing various concentrations of this compound.

-

Incubation: Seed the endothelial cells onto the solidified Matrigel. Incubate the plate at 37°C in a CO₂ incubator for 4-12 hours.

-

Visualization and Quantification:

-

Monitor the formation of tube-like structures using an inverted microscope at different time points.

-

Capture images of the formed networks.

-

The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathways modulated by this compound.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. The killing effect of Tanshinol on breast cancer cells: insight into the reversion of TGF-β1-mediated suppression of NK cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The killing effect of Tanshinol on breast cancer cells: insight into the reversion of TGF-𝜷1-mediated suppression of NK cell functions [imrpress.com]

- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

Spectroscopic and Mechanistic Insights into Tanshinol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tanshinol B, a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza. This document includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for their acquisition, and an exploration of the potential signaling pathways modulated by this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR data, and mass spectrometry fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework. The data presented here is based on the analysis of spectra from the total synthesis of (±)-Tanshinol B.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.63 | d, J = 8.4 Hz | 1H | H-6 |

| 7.55 | d, J = 8.4 Hz | 1H | H-7 |

| 7.27 | s | 1H | H-14 |

| 3.16 | t, J = 6.9 Hz | 2H | H-1 |

| 2.37 | s | 3H | H-17 |

| 1.89 - 1.82 | m | 2H | H-2 |

| 1.40 | s | 6H | H-16, H-18 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type |

| 184.4 | C=O |

| 177.9 | C=O |

| 161.8 | C |

| 147.1 | C |

| 134.6 | CH |

| 132.0 | C |

| 125.1 | CH |

| 123.8 | CH |

| 122.2 | C |

| 118.0 | C |

| 49.3 | C |

| 35.5 | CH₂ |

| 29.3 | CH₃ |

| 21.8 | CH₂ |

| 9.6 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| 296.1048 | [M]⁺ (Calculated for C₁₈H₁₆O₄: 296.1049) |

| 281 | [M - CH₃]⁺ |

| 253 | [M - CH₃ - CO]⁺ |

| 225 | [M - CH₃ - 2CO]⁺ |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. The following sections outline plausible methods for the NMR and MS analysis of this compound, based on established procedures for similar natural products.

NMR Spectroscopy Protocol